(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid, with the CAS number 126310-30-3, is a synthetic organic compound classified under the category of pyrrolopyrazine derivatives. This compound is noted for its potential applications in medicinal chemistry, particularly as an antiviral agent. The structural complexity of this compound arises from its fused bicyclic system and carboxylic acid functionality, which is significant in various biochemical interactions.
The synthesis of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis.
The molecular structure of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid can be represented by its molecular formula and a molecular weight of 263.25 g/mol. The compound features:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets.
(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid participates in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid is primarily linked to its antiviral properties. It is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle:
Further studies are necessary to elucidate specific pathways and targets within viral systems.
The physical and chemical properties of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid include:
Additional analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its structural integrity and purity.
The applications of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid are diverse:
Chiral pool synthesis leverages enantiomerically pure natural building blocks, with (S)-leucine serving as the optimal precursor for introducing the (2S)-4-methylpentanoic acid moiety. The synthetic sequence typically begins with N-Boc protection of (S)-leucine’s α-amino group, preserving stereochemical integrity during subsequent reactions [5]. Carbodiimide-mediated coupling (e.g., DCC) activates the carboxylic acid for condensation with 5,6-diaminopyrazine-2,3-dione, forming the pivotal amide bond. Acidic deprotection regenerates the amine, enabling intramolecular cyclization under mild basic conditions (pyridine, 60°C) to construct the fused pyrrolopyrazinedione system. This approach achieves >99% enantiomeric excess (ee) by eliminating asymmetric induction steps, as chirality originates entirely from the natural amino acid [5].
Table 1: Key (S)-Leucine Derivatives in Chiral Pool Synthesis
Derivative | Role in Synthesis | Stereochemical Outcome |
---|---|---|
(S)-Leucine | Core chirality source | R-configuration preserved |
N-Boc-(S)-leucine | Protected intermediate for coupling | Prevents racemization |
Leucine isocaproate | Side-chain analog for diversification | Maintains chiral center |
N-Fmoc-(S)-leucine | Solid-phase compatible building block | Enables SPPS strategies |
The branched isobutyl side chain (characteristic of 4-methylpentanoic acid) remains inert throughout cyclization, though its steric bulk necessitates extended reaction times (12–16 hours) for complete heterocyclization [5].
Stereoselective alkylation employs the pyrrolopyrazinedione scaffold as a nucleophile for C–N bond formation with electrophilic leucine derivatives. Pre-activation of (2S)-4-methylpentanoic acid as a pentafluorophenyl (PFP) ester enhances electrophilicity while minimizing epimerization [2]. Reaction optimization studies identified DMF as the optimal solvent, with cesium carbonate (Cs₂CO₃) as a base, achieving >95% regioselectivity for N-6 alkylation over N-7 due to electronic differences between the imide nitrogens. Kinetic studies reveal the reaction follows second-order kinetics (first-order in both scaffold and ester), with rate acceleration observed at 50–60°C [2].
Table 2: N-Alkylation Conditions and Outcomes
Electrophile | Base/Solvent | Temperature (°C) | Yield (%) | Regioselectivity (N6:N7) |
---|---|---|---|---|
(2S)-4-methylpentanoic acid PFP | Cs₂CO₃ / DMF | 25 | 68 | 85:15 |
(2S)-4-methylpentanoic acid PFP | Cs₂CO₃ / DMF | 50 | 92 | 95:5 |
Bromoacetyl-leucine methyl ester | K₂CO₃ / acetonitrile | 25 | 45 | 70:30 |
Leucine mesylate | DBU / THF | 40 | 78 | 88:12 |
Notably, alkylation with α-bromo esters under phase-transfer conditions (benzyltriethylammonium chloride, 50% NaOH) yields racemic products, underscoring the necessity of pre-formed enantiopure electrophiles [2].
Solid-phase peptide synthesis (SPPS) enables rapid generation of peptidomimetic libraries via the N-Fmoc-(S)-leucine-Wang resin platform. After Fmoc deprotection (20% piperidine/DMF), on-resin coupling of 5,7-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-b]pyrazine-3-carboxylic acid occurs using HATU/DIPEA activation in DMF. Cleavage with TFA/H₂O (95:5) liberates the target compound while preserving stereochemistry [2]. Resin choice critically impacts yield:
Microwave-assisted SPPS (30W, 50°C) reduces coupling times from 3 hours to 20 minutes while maintaining >98% ee. This strategy facilitates C-terminal diversification; coupling Fmoc-amino acids prior to scaffold attachment yields hybrid peptides bearing the heterocyclic core [2].
Catalytic asymmetric synthesis centers on phase-transfer catalysis (PTC) and chiral Pd complexes for constructing the stereocenter de novo. N-(Diphenylmethylene) glycine tert-butyl ester undergoes alkylation with 4-methylpentyl iodide under PTC (cinchoninium bromide, 50% NaOH/toluene), yielding the protected leucine analog in 90% ee [3]. Chiral Pd-catalyzed allylic alkylation with rac-1,3-diphenylallyl acetate and dimethyl malonate nucleophiles achieves 94% ee using (R)-BINAP ligands. While powerful, these methods require additional steps to incorporate the heterocycle:
Table 3: Catalytic Systems for Asymmetric Synthesis
Catalyst System | Reaction Type | ee (%) | Limitations |
---|---|---|---|
(S)-BINAP-Pd(OAc)₂ | Allylic alkylation | 94 | Requires acidic cyclization step |
Cinchoninium bromide (PTC) | Glycine alkylation | 90 | Sensitive to steric bulk |
Jacobsen’s Co(salen) | Hydrolytic resolution | 99 | Maximum 50% yield |
Ru-(S)-BIPAM | Hydrogenation | 95 | Limited to dehydroamino acid precursors |
Enzymatic resolutions using Pseudomonas fluorescens lipase selectively hydrolyze the (S)-enantiomer of rac-ethyl 2-(heterocyclyl)pentanoate, providing the (R)-ester (98% ee) and (S)-acid (96% ee) after separation [5].
Orthogonal protection is essential for regioselective heterocycle functionalization. The carboxylate group typically employs tert-butyl esters (acid-labile) or benzyl esters (hydrogenolyzable), preserving stereochemistry during deprotection. For the pyrrolopyrazinedione nitrogen atoms, selective protection strategies include:
Carboxylate protecting groups significantly influence reaction outcomes: methyl esters undergo partial aminolysis during heterocycle formation, while tert-butyl esters remain intact under basic cyclization conditions. For late-stage deprotection, catalytic hydrogenation (Pd/C, H₂) cleaves benzyl esters without reducing the heterocycle, while silyl ethers require fluoride sources (TBAF) [1] [2].
Table 4: Protecting Group Compatibility and Deprotection Conditions
Functional Group | Protecting Group | Deprotection Reagent | Compatibility Issues |
---|---|---|---|
Carboxylate | Methyl ester | LiOH/THF/H₂O | Partial epimerization |
Carboxylate | tert-Butyl ester | TFA/DCM | Preserves stereochemistry |
Carboxylate | Benzyl ester | Pd/C, H₂ | Heterocycle stable |
Heterocyclic N6 | Alloc | Pd(PPh₃)₄, PhSiH₃ | Does not affect t-Bu esters |
Heterocyclic N7 | TIPS | TBAF/THF | May cleave labile carboxylates |
Notably, p-methoxybenzyl (PMB) protection of pyrrolopyrazinedione nitrogens causes unwanted ring oxidation during deprotection (DDQ), necessitating alternative approaches [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9